![molecular formula C6H3Cl2N3 B2634273 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine CAS No. 1310680-12-6](/img/structure/B2634273.png)
3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine
Overview
Description
3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine (CAS: 1310680-12-6) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . It features a pyrazolo[4,3-b]pyridine core substituted with chlorine atoms at the 3- and 5-positions. Its solubility and stability are influenced by the electron-withdrawing chlorine substituents, which enhance its reactivity in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine typically involves the reaction of pyrazole derivatives with chlorinated pyridine compounds. One common method includes the refluxing of pyrazole with a chlorinated pyridine derivative in the presence of a suitable solvent such as 1,4-dioxane. The reaction is often catalyzed by phosphorus oxychloride to enhance the yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine exhibits significant biological activity as an inhibitor of various enzyme systems involved in cancer progression. For example, studies have shown that derivatives of this compound can inhibit kinases that play crucial roles in cell survival and proliferation pathways .
A notable case study involved the identification of derivatives that act as potent TBK1 (TANK-binding kinase 1) inhibitors. One specific derivative demonstrated an IC50 value of 0.2 nM, indicating strong inhibitory activity against TBK1, which is linked to immune response modulation and cancer therapy .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its structural features allow it to interact with biological targets involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
3. Drug Design and Development
The unique structure of this compound allows for the application of modern drug design techniques such as structure-based drug design (SBDD) and computer-aided drug design (CADD). These methods facilitate the optimization of lead compounds by predicting their interactions with biological targets .
Material Science Applications
Beyond pharmaceuticals, this compound has potential applications in material science. Its heterocyclic structure makes it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Research has indicated that compounds within this class can serve as key intermediates in the development of advanced materials for electronic applications .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceuticals | Inhibition of kinases (e.g., TBK1), anti-inflammatory properties |
Drug Design | Utilization in SBDD and CADD for developing novel therapeutics |
Material Science | Use in organic semiconductors and light-emitting diodes |
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways such as Ras/Erk and PI3K/Akt .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine with analogous heterocycles, focusing on structural features, synthesis methods, and applications.
Structural and Functional Group Differences
Key Observations :
- Chlorine vs. Sulfur: The chlorine substituents in the target compound enhance electrophilicity compared to sulfur-containing analogs like thieno[2,3-b]pyridines, which exhibit π-conjugation for materials applications .
- Fused vs. Substituted Systems: Unlike fused systems (e.g., pyrimidino-thieno hybrids), the pyrazolo[4,3-b]pyridine scaffold allows regioselective functionalization at the 3- and 5-positions .
Key Observations :
- The target compound’s synthesis likely parallels methods for halogenated pyrazoles, whereas sulfur-containing analogs (e.g., thieno[2,3-b]pyridines) rely on condensation reactions with enolates .
- Fused systems like dihydropyrazolo-pyrrolopyridines demand multi-step protection-deprotection strategies, increasing synthetic complexity .
Biological Activity
3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-3-nitropyridines through nucleophilic substitution and cyclization methods. Recent studies have optimized these synthetic routes to enhance yield and purity, employing techniques such as the Japp–Klingemann reaction for efficient production of pyrazolo derivatives .
Biological Activity
This compound exhibits a range of biological activities including:
- Anticancer Activity : Various derivatives of pyrazolo[4,3-B]pyridine have shown potent inhibitory effects against cancer cell lines. For instance, compounds with modifications at the 1 and 2 positions have displayed significant antiproliferative effects against breast cancer (MCF-7) and leukemia (K-562) cell lines .
- Kinase Inhibition : The compound has been identified as a selective inhibitor of several kinases, including TBK1 (TANK-binding kinase 1), which is involved in inflammatory responses and cancer progression. Structure-activity relationship studies indicate that specific substitutions can enhance potency and selectivity .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features. Key findings from SAR studies include:
Substituent | Position | Effect on Activity |
---|---|---|
-Cl | 3 | Increased potency against FGFR kinases |
-Cl | 5 | Enhanced selectivity for TBK1 inhibition |
-NH2 | 4 | Improved cellular uptake and bioavailability |
These modifications have been systematically evaluated to optimize the compound's efficacy against various targets .
Case Studies
A notable study demonstrated the efficacy of a derivative of this compound in inhibiting FGFR signaling pathways in cancer cells. The compound exhibited an IC50 value in the low nanomolar range (42.4 nM), indicating strong potential for therapeutic application in FGFR-dependent cancers. In vivo studies further confirmed its antitumor efficacy with minimal toxicity observed at therapeutic doses .
Pharmacokinetics
Pharmacokinetic evaluations have shown that derivatives of this compound possess favorable absorption and distribution characteristics. For example, one study reported an oral bioavailability of up to 54% for certain analogs at specified doses. The elimination half-life was approximately 3 hours following both intravenous and oral administration, suggesting a suitable profile for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example:
- Halogenation : Use of chlorinating agents (e.g., POCl₃) under reflux conditions to introduce chlorine atoms at positions 3 and 4.
- Cyclization : Employing Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) or Ullmann-type reactions to form the pyrazolo-pyridine core .
- Optimization : Reaction temperature (e.g., 105°C for Pd(PPh₃)₄-mediated coupling), solvent polarity (toluene/EtOH mixtures), and stoichiometric ratios (e.g., 1.2 equivalents of NaH for deprotonation) are critical for yield improvement. Monitor progress via TLC (ethyl acetate/petroleum ether systems) .
Q. How is this compound purified, and what analytical techniques confirm its structural integrity?
- Methodological Answer :
- Purification : Use preparative TLC (silica GF254, dichloromethane/petroleum ether) or column chromatography (SiO₂, gradient elution). For polar impurities, recrystallization in ethanol/water mixtures is effective .
- Characterization :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic proton environments and chlorine substitution patterns.
- LCMS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content matching theoretical values within ±0.4% .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidative degradation. For short-term use (1–2 weeks), -4°C is acceptable. Avoid aqueous environments due to potential chlorine displacement .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced kinase inhibition?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 7 to enhance FGFR1 binding affinity. Substituents at position 1 (e.g., methyl groups) improve metabolic stability .
- Biological Testing : Use enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values against FGFR isoforms. For example, compound 4h in showed FGFR1 IC₅₀ = 7 nM, with selectivity over FGFR4 (IC₅₀ = 712 nM) .
- Table: SAR of Key Derivatives
Substituent Position | Group | FGFR1 IC₅₀ (nM) | Selectivity (FGFR1/FGFR4) |
---|---|---|---|
7 | -CF₃ | 7 | 101.7 |
7 | -Cl | 25 | 28.5 |
1 | -CH₃ | 9 | 79.1 |
Q. How should researchers resolve contradictions in reported biological activities or synthetic yields?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., catalyst lot, solvent purity) and biological assay protocols (cell line specificity, ATP concentrations).
- Data Triangulation : Cross-reference HPLC traces, NMR shifts, and crystallographic data (if available) to confirm compound identity. For example, discrepancies in FGFR3 inhibition may arise from differences in assay temperatures (25°C vs. 37°C) .
- Statistical Analysis : Apply ANOVA to compare yields across synthetic batches or biological replicates. Outliers may indicate unaccounted variables (e.g., trace moisture in Pd catalysts) .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or acetyl groups at the pyridine nitrogen to enhance aqueous solubility.
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes. For example, DSPE-PEG2000 carriers improve plasma half-life by reducing renal clearance .
- Pharmacokinetics : Monitor bioavailability via LC-MS/MS after oral administration in rodent models. Adjust dosing regimens based on Cₘₐₓ and AUC₀–₂₄ₕ .
Q. Methodological Notes
- Synthetic Caution : Avoid prolonged exposure to light during Pd-catalyzed steps to prevent byproduct formation .
- Biological Assay Controls : Include staurosporine as a positive control in kinase inhibition assays to validate assay sensitivity .
- Data Reporting : Adhere to CHEMRENDER guidelines for spectral data deposition in public repositories (e.g., PubChem CID references) .
Properties
IUPAC Name |
3,5-dichloro-2H-pyrazolo[4,3-b]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJQTCFSLYQMJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.